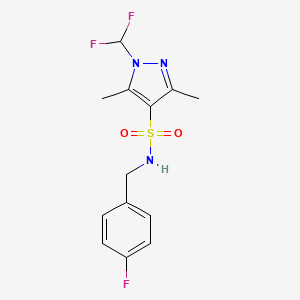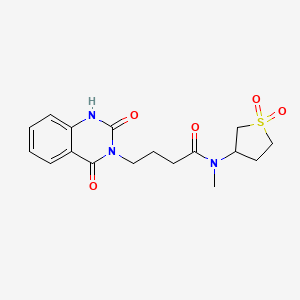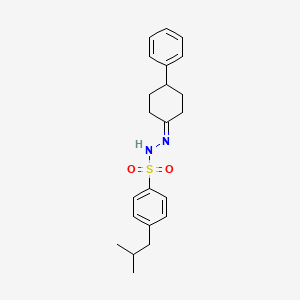
1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
説明
1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as DFP-10825 and has a molecular formula of C15H15F3N4O2S.
作用機序
The mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
In agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of essential amino acids. It also inhibits the growth of insect larvae by interfering with their nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation.
In agriculture, this compound inhibits the growth of weeds and insect larvae, leading to reduced crop damage and increased crop yield.
実験室実験の利点と制限
The advantages of using 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments include its potential applications in various scientific fields, its ability to inhibit the growth of cancer cells, weeds, and insect larvae, and its potential as a water treatment agent.
The limitations of using this compound in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for proper safety precautions when handling and disposing of the compound.
将来の方向性
There are several future directions for research on 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. In medicine, further research is needed to fully understand its potential as an anti-cancer agent and treatment for neurodegenerative diseases. In agriculture, further research is needed to optimize its use as a herbicide and insecticide. In environmental science, further research is needed to fully understand its potential as a water treatment agent and its impact on the environment.
科学的研究の応用
1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has potential applications in various scientific fields. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect neurons from oxidative stress.
In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. It has also been studied as a potential insecticide due to its ability to inhibit the growth of insect larvae.
In environmental science, 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied as a potential water treatment agent due to its ability to remove pollutants from water.
特性
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-8-12(9(2)19(18-8)13(15)16)22(20,21)17-7-10-3-5-11(14)6-4-10/h3-6,13,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDQCPCOIMNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4692365.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4692378.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4692389.png)
![methyl {5-[(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4692397.png)
![1-[oxo(1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B4692405.png)


![1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4692425.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4692431.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylglycinamide](/img/structure/B4692444.png)
![N-[2-(phenylthio)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4692452.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4692465.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4692475.png)